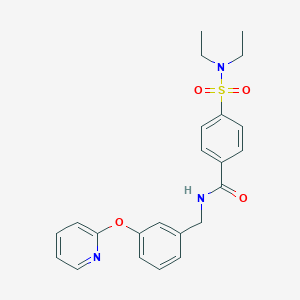

4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide, also known as DIBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in cancer treatment. DIBO is a small molecule that has been shown to selectively inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of various cellular processes, including cell growth and proliferation.

Applications De Recherche Scientifique

Synthesis of N-Heterocycles via Sulfinimines

Chiral sulfinamides, such as tert-butanesulfinamide, are crucial in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Potential for CNS Acting Drugs

Functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, are significant in synthesizing compounds with central nervous system (CNS) activity. These structures, including pyridine derivatives, have shown effects ranging from depression to euphoria to convulsion, indicating their potential as leads for CNS drugs (Saganuwan, 2017).

Applications in Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including pyridine and indazole N-oxides, have significant applications in organic synthesis, catalysis, and drug development due to their versatility as synthetic intermediates and biological importance. These compounds are crucial in forming metal complexes, designing catalysts, and various medicinal applications (Li et al., 2019).

Optoelectronic Material Development

Quinazolines and pyrimidines have been explored for their application potential in optoelectronic materials, highlighting their importance in synthesizing luminescent small molecules and chelate compounds. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of these heterocyclic scaffolds (Lipunova et al., 2018).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) derivatives demonstrate the wide applicability of simple structured molecules in nanotechnology, polymer processing, and biomedical applications through their self-assembly into one-dimensional, rod-like structures stabilized by hydrogen bonding. This underscores the potential of structured molecules for diverse scientific applications (Cantekin et al., 2012).

Propriétés

IUPAC Name |

4-(diethylsulfamoyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-3-26(4-2)31(28,29)21-13-11-19(12-14-21)23(27)25-17-18-8-7-9-20(16-18)30-22-10-5-6-15-24-22/h5-16H,3-4,17H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUDSYUNBCDSQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide](/img/structure/B2562790.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2562795.png)

![Methyl 2-[(1-propylpyrazol-4-yl)amino]acetate](/img/structure/B2562806.png)

![3-(3,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2562808.png)

![1,3,9-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2562810.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide](/img/structure/B2562812.png)

![[1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2562813.png)